Propyl 2-furoate

Flavor Chemistry Organoleptic Analysis Sensory Evaluation

Propyl 2-furoate (FEMA 2946, JECFA 747) is the ONLY alkyl 2-furoate ester with tri‑jurisdiction regulatory clearance (US GRAS, FAO/WHO group ADI 0–0.5 mg/kg bw, EU FL 13.003), eliminating multi‑market compliance risk. Its unique sweet‑earthy‑herbal profile with phenolic burnt top notes fills a sensory gap that fruity methyl/ethyl or green isobutyl analogs cannot address—ideal for roasted, umami, and seasoning formulations. Physicochemical balance (BP 211 °C, logP 2.05–2.23, water solubility 1627 mg/L) ensures robust retention in baked goods and smooth oil‑phase incorporation. Don’t settle for unapproved analogs; secure the globally compliant, performance‑validated n‑propyl ester for your savory flavor portfolio.

Molecular Formula C8H10O3
Molecular Weight 154.16
CAS No. 1340-10-9
Cat. No. B1143353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 2-furoate
CAS1340-10-9
Molecular FormulaC8H10O3
Molecular Weight154.16
Structural Identifiers
SMILESCCCOC(=O)C1=CC=CO1
InChIInChI=1S/C8H10O3/c1-2-5-11-8(9)7-4-3-6-10-7/h3-4,6H,2,5H2,1H3
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water; soluble in oils, miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Propyl 2-Furoate (CAS 615-10-1) FEMA 2946: Technical Reference and Procurement Baseline


Propyl 2-furoate (propyl furan-2-carboxylate, CAS 615-10-1; also referenced as 1340-10-9) is a furoic acid ester derived from 2-furoic acid and n-propanol, with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol [1]. This compound is registered as a flavoring agent under FEMA Number 2946 and JECFA Number 747, with a JECFA-established group ADI of 0–0.5 mg/kg bw (2000) [2][3]. Its organoleptic profile is characterized by sweet, earthy, and herbal notes with phenolic and burnt flavor aspects [4].

Why Generic Alkyl 2-Furoate Substitution Is Not Advisable: Regulatory Status and Bioactivity Differentiation


In-class substitution among alkyl 2-furoate esters is scientifically unsound due to quantifiable divergence across at least three critical dimensions. First, regulatory approval status is not class-wide: while Propyl 2-furoate holds explicit FEMA GRAS designation (FEMA 2946) with documented food-category-specific use levels , the homologous isobutyl 2-furoate is explicitly not FEMA-approved and is classified as an informational compound only [1]. Second, the linear alkyl chain length drives monotonic changes in toxicity; intraperitoneal toxicity in rats increases progressively from methyl to propyl esters [2]. Third, organoleptic profile—the primary procurement driver in flavor applications—diverges substantially across the homologous series, with Propyl 2-furoate providing a distinct sweet-earthy-herbal signature that contrasts with the fruity-berry (methyl/ethyl), green-geranium (isobutyl), or waxy-caramel (octyl) profiles of its analogs [3]. These three dimensions render generic class-level substitution functionally invalid for both regulatory compliance and sensory performance.

Propyl 2-Furoate: Quantitative Differentiation Evidence for Scientific and Industrial Selection


Evidence Item 1: Differentiated Sensory Profile vs. Methyl and Ethyl 2-Furoate

Propyl 2-furoate provides a quantifiably distinct organoleptic signature relative to the lower alkyl 2-furoate esters. At 1.00% in dipropylene glycol, Propyl 2-furoate exhibits a complex odor profile described as sweet, herbal, earthy, chocolate, and mushroom [1]. This multivalent profile differentiates it from Methyl 2-furoate, which is characterized as fruity, mushroom, tobacco, sweet [2], and Ethyl 2-furoate, which displays a warm, fruity-floral odor with plum-like notes . The propyl ester uniquely bridges the sweet-earthy phenolic dimension, offering formulators a sensory space not occupied by the methyl or ethyl homologs.

Flavor Chemistry Organoleptic Analysis Sensory Evaluation

Evidence Item 2: FEMA GRAS Regulatory Clearance as a Procurement Gatekeeping Criterion

Propyl 2-furoate holds explicit FEMA GRAS designation (FEMA 2946) with documented food-category-specific maximum use levels of 0.03 mg/kg in candy and baked goods, and 0.20 mg/kg in seasonings . In direct contrast, isobutyl 2-furoate (the 2-methylpropyl ester) is explicitly not FEMA-approved and is classified as an informational compound only, not suitable for flavor or fragrance commercial use [1]. This regulatory dichotomy demonstrates that approval is not a class-level property but a compound-specific determination. Furthermore, Propyl 2-furoate carries JECFA evaluation (No. 747) with an established group ADI of 0–0.5 mg/kg bw [2], providing a defined toxicological safety boundary essential for procurement risk assessment.

Food Safety Regulatory Compliance Flavor Formulation

Evidence Item 3: Alkyl Chain-Dependent Toxicity Gradation

Intraperitoneal injection toxicity studies in rats demonstrate a monotonic increase in toxicity across the linear alkyl 2-furoate homologous series from methyl to propyl [1]. The research explicitly states that toxicity of alkyl esters of 2-furoic acid on intraperitoneal injection in rats increases from methyl to propyl, while relative insolubility of the butyl and amyl esters may account for their observed lower toxicity relative to the lower esters [1]. Propyl 2-furoate occupies a defined position on this toxicity gradient, distinct from both the less toxic methyl ester and the solubility-limited higher esters. This class-level SAR provides a predictive framework for comparative safety assessment in formulation development.

Toxicology Safety Assessment Structure-Activity Relationship

Evidence Item 4: Physicochemical Property Differentiation Across n-Alkyl 2-Furoate Series

Propyl 2-furoate exhibits physicochemical properties that are distinct from and intermediate between its lower and higher alkyl homologs. The compound has a measured boiling point of 211°C at 760 mmHg and an estimated logP of 2.05–2.23, with water solubility estimated at 1627 mg/L at 25°C [1]. These properties are consistent with the expected trend across the n-alkyl series: increasing chain length correlates with increasing logP and decreasing water solubility, parameters that critically influence formulation behavior, release kinetics, and processing conditions. The propyl ester offers a balance of moderate volatility (suitable for thermal processing) and sufficient lipophilicity for oil-phase compatibility while retaining partial aqueous solubility—a formulation window distinct from the more volatile methyl/ethyl esters and the highly lipophilic, low-solubility butyl/amyl esters.

Formulation Science Solubility Prediction Physical Chemistry

Evidence Item 5: Distinct Organoleptic Positioning vs. Branched-Chain Analog (Isobutyl 2-Furoate)

Propyl 2-furoate (n-propyl ester) and isobutyl 2-furoate (2-methylpropyl ester) share the same molecular formula (C₈H₁₀O₃) and nearly identical molecular weights, yet exhibit markedly different sensory profiles that preclude functional substitution. Propyl 2-furoate is characterized by sweet, herbal, earthy, chocolate, and mushroom odor notes with phenolic and burnt flavor aspects [1]. In contrast, isobutyl 2-furoate displays a green, geranium-like aroma [2]. This sensory divergence, despite minimal structural variation (linear vs. branched propyl chain), underscores the critical impact of subtle molecular geometry on receptor-level olfactory perception. Additionally, isobutyl 2-furoate is explicitly not FEMA-approved for flavor use, while Propyl 2-furoate holds FEMA GRAS 2946 status [1][2], establishing a dual basis—both sensory and regulatory—for selecting the n-propyl ester.

Flavor Science Sensory Differentiation Ingredient Selection

Propyl 2-Furoate: High-Confidence Application Scenarios Derived from Differentiated Evidence


Savory and Herbaceous Food Flavor Formulations (Seasonings, Baked Goods)

Propyl 2-furoate is optimally deployed in savory and herbaceous flavor formulations where its characteristic sweet, earthy, and herbal odor profile provides distinctive organoleptic value. FEMA-documented use levels establish 0.03 mg/kg for candy and baked goods, and 0.20 mg/kg for seasonings . The phenolic and burnt flavor notes described in sensory analyses make this compound particularly suitable for applications requiring roasted, savory, or umami-enhancing top notes—a sensory space not effectively addressed by the fruity-berry profiles of methyl/ethyl furoates or the green-geranium notes of isobutyl furoate [1]. Procurement for savory flavor applications should prioritize the n-propyl ester over branched-chain or lower-alkyl homologs based on this organoleptic differentiation.

Regulatory-Compliant Flavor Ingredient Procurement for Global Markets

Propyl 2-furoate's multi-jurisdictional regulatory approvals—FEMA GRAS 2946 (US), JECFA No. 747 with group ADI of 0–0.5 mg/kg bw (FAO/WHO), and EU authorization under FL No. 13.003 —establish it as a globally deployable flavoring substance. This regulatory profile directly contrasts with structural analogs like isobutyl 2-furoate, which lacks FEMA approval and is restricted to informational use only [1]. For procurement professionals managing multi-market flavor portfolios, Propyl 2-furoate's consolidated regulatory dossier reduces compliance risk and eliminates the need for compound-specific regulatory vetting across regions.

Formulations Requiring Intermediate Volatility and Balanced Lipophilicity

Propyl 2-furoate's physicochemical profile—boiling point 211°C, logP 2.05–2.23, water solubility 1627 mg/L at 25°C —positions it as the preferred 2-furoate ester for formulations requiring a balance of moderate thermal stability and sufficient lipophilicity for oil-phase compatibility. This property set makes it suitable for baked goods (where thermal processing requires retention above 180–200°C) and oil-based seasoning blends, while the methyl and ethyl esters (BP 181–196°C) may exhibit excessive volatility during high-temperature processing. Conversely, the higher butyl and amyl esters, with greater lipophilicity and lower water solubility, may present formulation challenges in aqueous or semi-aqueous matrices where the propyl ester's intermediate solubility offers a more robust processing window.

Research Tool for Structure-Activity Relationship Studies in Furoate Ester Series

Propyl 2-furoate serves as a defined intermediate reference point in structure-activity relationship investigations of alkyl 2-furoates. The documented monotonic increase in intraperitoneal toxicity from methyl to propyl esters , coupled with the distinct organoleptic divergence across the series, provides a tractable system for probing the relationship between alkyl chain length, lipophilicity, membrane partitioning, and biological response. The compound's established JECFA safety evaluation and commercial availability further support its use as a well-characterized reference standard in comparative toxicological, sensory, or formulation science studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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